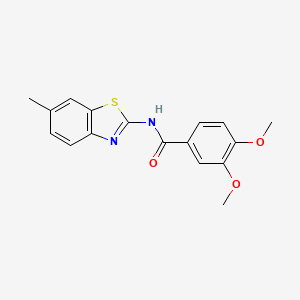

3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Description

3,4-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide (CAS: 312514-87-7) is a heterocyclic benzamide derivative with the molecular formula C₁₆H₁₄N₂O₃S and a molecular weight of 314.36 g/mol . Its structure features a benzothiazole core substituted with a methyl group at the 6-position and a 3,4-dimethoxybenzamide moiety at the 2-position. This compound is synthesized via benzoylation of 2-amino-6-methylbenzothiazole with 3,4-dimethoxybenzoyl chloride, a method analogous to the preparation of related benzothiazole derivatives like N-(1,3-benzothiazol-2-yl)benzamide (2-BTBA) .

The compound’s structural attributes, including the electron-donating methoxy groups and the planar benzothiazole ring, make it a candidate for studying biological interactions, particularly in receptor binding and enzyme inhibition. For instance, benzamide derivatives with methoxy substituents have demonstrated affinity for fibroblast growth factor receptor-1 (FGFR-1), as seen in molecular docking studies .

Properties

IUPAC Name |

3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-10-4-6-12-15(8-10)23-17(18-12)19-16(20)11-5-7-13(21-2)14(9-11)22-3/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEXRJVFMZHJYFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 3,4-dimethoxybenzoic acid with 6-methyl-2-aminobenzothiazole. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The benzamide moiety can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles like bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Enzyme Inhibition

- Acetylcholinesterase (AChE) Inhibition : The compound has been studied for its ability to inhibit AChE, an enzyme critical in the breakdown of acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease. Studies indicate that it exhibits significant inhibitory activity with IC50 values suggesting effective concentrations for therapeutic use.

- β-secretase (BACE1) Inhibition : BACE1 is involved in the production of amyloid-beta peptides linked to Alzheimer's pathology. The inhibition of this enzyme by the compound suggests a potential role in reducing amyloid plaque formation, which is crucial for therapeutic strategies against Alzheimer’s disease.

Case Studies and Research Findings

Therapeutic Potential

Given its biological activities, 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide holds potential as:

- A treatment option for neurodegenerative diseases such as Alzheimer's.

- An anticancer agent pending further validation through clinical studies.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The benzothiazole moiety is known to interact with proteins and nucleic acids, influencing cellular pathways and processes .

Comparison with Similar Compounds

3,4-Diethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

- Molecular Formula : C₁₉H₂₀N₂O₃S

- Key Difference : Ethoxy groups replace methoxy substituents on the benzamide ring.

- This substitution may alter binding kinetics in biological targets, as seen in analogues where alkoxy chain length modulates FGFR-1 binding affinity .

N-(4-Methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)-3,4-dimethoxybenzamide

- Key Difference : A methoxy group and methyl substituents are added to the benzothiazole ring, forming a Schiff base-like structure.

- Impact: The extended conjugation and electron-withdrawing imine group may enhance nonlinear optical (NLO) properties, as observed in similar benzothiazole derivatives .

N'-(Substituted Benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide Derivatives

- Example: N'-(2-chlorobenzylidene)-2-[(6-methyl-1,3-benzothiazol-2-yl)amino]pyridine-3-carbohydrazide (5b).

- Key Difference : A hydrazide linker and benzimidazole core replace the benzamide moiety.

- Impact : Hydrazide derivatives exhibit distinct biological activities, such as antimicrobial and anti-angiogenic effects, due to their ability to chelate metal ions and interact with enzyme active sites .

FGFR-1 Binding Affinity

The methoxy groups in the target compound likely facilitate hydrogen bonding and hydrophobic interactions analogous to those seen in FGFR-1 inhibitors .

Antimicrobial and Anti-angiogenic Activity

- Hydrazide derivatives (5b–5e) : Exhibit moderate to strong activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8–32 µg/mL .

Physicochemical and Crystallographic Properties

| Property | 3,4-Dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide | N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide (2-BTFBA) |

|---|---|---|

| Crystal System | Monoclinic (predicted) | Orthorhombic |

| Lattice Parameters (Å) | — | a = 5.2216, b = 20.2593, c = 11.3023 |

| Volume (ų) | — | 1195.61 |

| Optical Properties | Likely exhibits NLO activity | Second harmonic generation (SHG) efficiency: 1.2×KDP |

The fluorinated analogue (2-BTFBA) shows enhanced NLO properties due to electronegative fluorine substituents, suggesting that similar modifications in the target compound could optimize optical applications .

Biological Activity

3,4-dimethoxy-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzamide core substituted with methoxy and benzothiazole moieties. The presence of these functional groups contributes to its biological activity.

Chemical Structure

Antibacterial Activity

Research has demonstrated that compounds containing benzothiazole derivatives exhibit notable antibacterial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively, with varying degrees of potency.

Case Study: Antibacterial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antibacterial activity of various benzothiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that derivatives with a benzamide structure displayed significant inhibition zones, suggesting their potential as antibacterial agents .

Anticancer Properties

Benzothiazole derivatives have also been investigated for their anticancer properties. The compound has been linked to the inhibition of cancer cell proliferation through various mechanisms.

Mechanism of Action

- Inhibition of Cell Proliferation : Research indicates that this compound may inhibit the proliferation of cancer cells by inducing apoptosis.

- Targeting KRAS G12C Mutations : Recent patents suggest that similar benzothiazole derivatives can act as inhibitors for KRAS G12C mutations, which are prevalent in several types of cancer .

Affinity Data

The binding affinity of this compound to various biological targets has been assessed using high-throughput screening methods. The following table summarizes the IC50 values for related compounds:

| Compound | Target | IC50 (nM) | Source |

|---|---|---|---|

| Compound A | Mevalonate Kinase | 1100 | BindingDB |

| Compound B | Unknown | 1300 | BindingDB |

| Compound C | Unknown | 1800 | BindingDB |

These values indicate a moderate affinity for specific targets, suggesting potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.